
Lonafarnib metabolite A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lonafarnib metabolite A is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome and other progeroid laminopathies by inhibiting the farnesylation of proteins such as progerin . This compound is one of the oxidative metabolites formed during the metabolism of lonafarnib in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lonafarnib metabolite A involves the oxidation of lonafarnib. This process is typically carried out using human liver microsomes, which contain cytochrome P450 enzymes responsible for the oxidative metabolism . The reaction conditions include incubation of lonafarnib with human liver microsomes under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production of lonafarnib itself involves complex organic synthesis techniques, including multiple steps of chemical reactions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Lonafarnib metabolite A undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound from lonafarnib.
Reduction: Potential reduction reactions can occur under specific conditions, although less common.
Substitution: Substitution reactions may occur depending on the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Human liver microsomes containing cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the oxidation of lonafarnib is this compound. Other minor oxidative metabolites include M1, M2, and M3 .
Applications De Recherche Scientifique
Lonafarnib metabolite A has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and the role of cytochrome P450 enzymes in drug metabolism.
Biology: Investigating the biological effects of lonafarnib and its metabolites on cellular processes.
Industry: Developing improved farnesyltransferase inhibitors based on the metabolic profile of lonafarnib.
Mécanisme D'action
Lonafarnib metabolite A exerts its effects by inhibiting farnesyltransferase, an enzyme responsible for the farnesylation of proteins such as progerin . By preventing farnesylation, this compound reduces the accumulation of progerin and other farnesylated proteins in the inner nuclear membrane, thereby improving cellular function and reducing symptoms of progeroid laminopathies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor used in oncology.
SCH 66336: A compound similar to lonafarnib with farnesyltransferase inhibitory activity.
Uniqueness
Lonafarnib metabolite A is unique due to its specific formation as a metabolite of lonafarnib and its role in the metabolic pathway of the drug. Unlike other farnesyltransferase inhibitors, lonafarnib and its metabolites have shown significant efficacy in treating progeroid laminopathies .
Propriétés
Numéro CAS |
817202-01-0 |
|---|---|
Formule moléculaire |
C27H31Br2ClN4O3 |
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1 |
Clé InChI |
VBSBBUQCVIVHQU-HLWXRLHASA-N |
SMILES isomérique |
C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
SMILES canonique |
C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


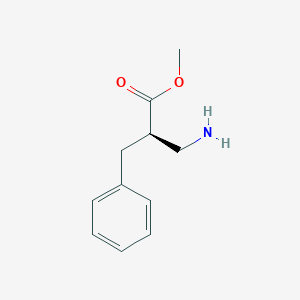
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
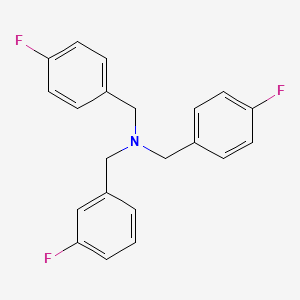
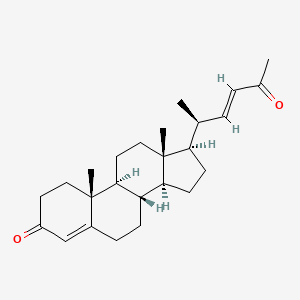
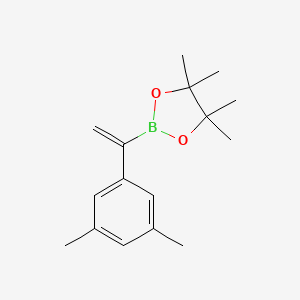
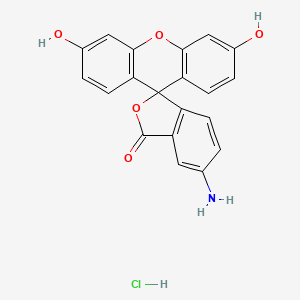
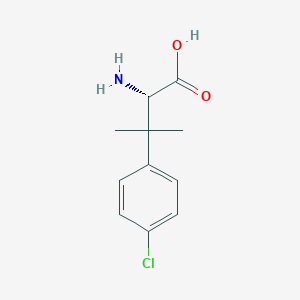
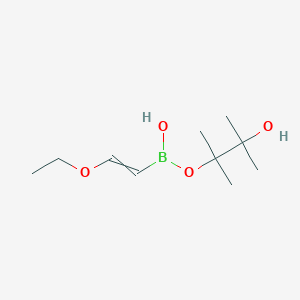
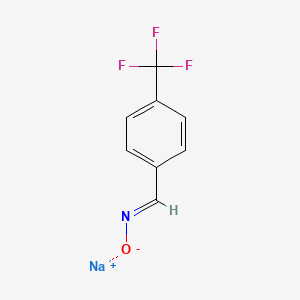

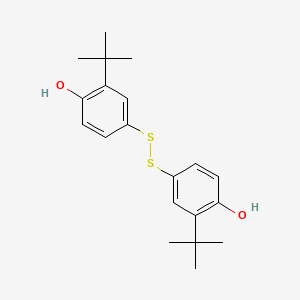
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
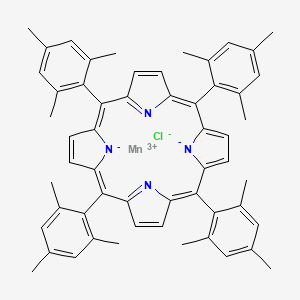
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
